molecular formula C9H19ClN4O B1380512 (1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823316-53-5

(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1380512
CAS No.: 1823316-53-5
M. Wt: 234.73 g/mol
InChI Key: RXYZBITYGUQYEM-UHFFFAOYSA-N
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Description

“(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C9H19ClN4O . It belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amino and hydroxyl groups could impart some degree of solubility in polar solvents, while the alkyl chain would contribute to solubility in nonpolar solvents .

Scientific Research Applications

Catalyst in Chemical Reactions

One of the notable applications of triazolylmethanol compounds, similar in structure to the queried chemical, is their use as catalysts in chemical reactions. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, synthesized through Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition, was found to form a stable complex with CuCl. This complex demonstrated exceptional catalytic activity in Huisgen 1,3-dipolar cycloaddition, offering advantages like low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Structural Intermediate in Chemical Synthesis

Another significant application of triazolyl compounds is their role as structural intermediates in synthesizing various derivatives. In a study, the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring was achieved by reacting an epoxide ring precursor with substituted benzoyl chlorides and benzyl bromides. This process led to the formation of a library of N-substituted pyrrolidine derivatives, indicating the structural versatility and importance of triazole derivatives in synthetic chemistry (Prasad et al., 2021).

Synthesis of Energetic Salts

Triazolyl-functionalized salts were prepared through a series of reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts were characterized using various analytical techniques and were noted for their good thermal stability and relatively high density, making them candidates for applications requiring energetic materials (Wang et al., 2007).

Applications in Materials Science

In the field of materials science, triazolyl compounds were used as ligands in the formation of polynuclear Copper(II) complexes. These complexes, formed through the reaction of a Schiff-base ligand containing pyridyl and 1,2,4-triazolyl rings with Cu(NO3)2, exhibited unique structural features and showed antiferromagnetic-type exchange coupling, indicating potential applications in magnetic materials and catalysis (Bazhina et al., 2019).

Properties

IUPAC Name

[1-(2-amino-3-methylpentyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O.ClH/c1-3-7(2)9(10)5-13-4-8(6-14)11-12-13;/h4,7,9,14H,3,5-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYZBITYGUQYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN1C=C(N=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 3
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 4
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 5
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1-(2-amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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